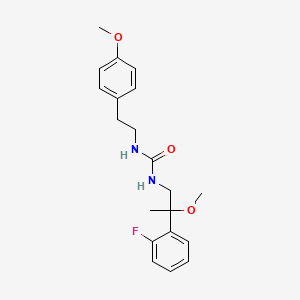

1-(2-(2-Fluorophenyl)-2-methoxypropyl)-3-(4-methoxyphenethyl)urea

Description

Properties

IUPAC Name |

1-[2-(2-fluorophenyl)-2-methoxypropyl]-3-[2-(4-methoxyphenyl)ethyl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25FN2O3/c1-20(26-3,17-6-4-5-7-18(17)21)14-23-19(24)22-13-12-15-8-10-16(25-2)11-9-15/h4-11H,12-14H2,1-3H3,(H2,22,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRPLILBPSRIJDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)NCCC1=CC=C(C=C1)OC)(C2=CC=CC=C2F)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25FN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(2-(2-Fluorophenyl)-2-methoxypropyl)-3-(4-methoxyphenethyl)urea typically involves multi-step organic reactions. The synthetic route generally starts with the preparation of the intermediate compounds, which are then subjected to further reactions to form the final product. Common synthetic methods include:

Nucleophilic Substitution Reactions:

Urea Formation: The formation of the urea moiety involves the reaction of an amine with an isocyanate or a carbamate derivative under controlled conditions.

Methoxylation: The methoxy groups are introduced through methylation reactions using reagents such as methyl iodide or dimethyl sulfate.

Industrial production methods may involve optimization of these reactions to achieve higher yields and purity, as well as the use of catalysts and specific reaction conditions to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

1-(2-(2-Fluorophenyl)-2-methoxypropyl)-3-(4-methoxyphenethyl)urea undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions. Common reagents for these reactions include halogens, acids, and bases.

The major products formed from these reactions depend on the specific reagents and conditions used, and they can include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

1-(2-(2-Fluorophenyl)-2-methoxypropyl)-3-(4-methoxyphenethyl)urea has a wide range of scientific research applications, including:

Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.

Biology: It is studied for its potential biological activities, including interactions with enzymes and receptors, which may have implications for drug development.

Medicine: Research is ongoing to explore its potential therapeutic effects, such as anti-inflammatory, analgesic, or anticancer properties.

Industry: The compound may be used in the development of new materials, coatings, or other industrial applications due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(2-(2-Fluorophenyl)-2-methoxypropyl)-3-(4-methoxyphenethyl)urea involves its interaction with specific molecular targets and pathways. The fluorophenyl group may enhance its binding affinity to certain receptors or enzymes, while the methoxy groups can influence its solubility and bioavailability. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound’s structural features are compared below with related urea derivatives, focusing on substituents, synthetic routes, and inferred biological relevance.

Table 1: Comparison of Key Urea Derivatives

Key Observations:

Substituent Effects: The 2-fluorophenyl group in the target compound may enhance metabolic stability compared to 2-chlorophenyl (as in R2) due to reduced susceptibility to oxidative degradation .

Synthetic Routes :

- The target compound likely employs a urea-forming reaction similar to R2’s synthesis (e.g., isocyanate coupling in acetonitrile) .

- Comparatively, 1-(3-phenylpropyl)-N,N-diisopropyl-3-(4-methoxyphenyl)urea uses DMF as a solvent, suggesting variability in reaction conditions based on substituent reactivity .

Flufenoxuron’s insecticidal activity highlights the role of trifluoromethyl groups in agrochemical efficacy, a feature absent in the target compound .

Biological Activity

1-(2-(2-Fluorophenyl)-2-methoxypropyl)-3-(4-methoxyphenethyl)urea is a synthetic compound that has attracted attention due to its potential biological activities. This article explores its synthesis, biological mechanisms, and activity through various studies and data.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

- Nucleophilic Substitution Reactions : These reactions are crucial for forming the urea moiety.

- Methoxylation : Introduced through methylation reactions using reagents like methyl iodide.

- Urea Formation : Involves the reaction of an amine with an isocyanate or carbamate derivative under controlled conditions.

The optimization of these reactions is essential for achieving higher yields and purity, which is often enhanced through the use of catalysts and specific reaction conditions .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Receptor Binding : The fluorophenyl group may enhance binding affinity to certain receptors or enzymes, influencing downstream signaling pathways.

- Solubility and Bioavailability : The methoxy groups can affect the solubility and bioavailability of the compound, which is critical for its pharmacological effects .

Anti-inflammatory Effects

Recent studies have indicated that compounds similar to this compound exhibit significant anti-inflammatory properties. For instance, derivatives tested against COX enzymes showed promising results with half-maximal inhibitory concentration (IC50) values indicating effective suppression of COX-1 and COX-2 activities .

| Compound | IC50 (COX-1) | IC50 (COX-2) |

|---|---|---|

| 3b | 19.45 μM | 31.4 μM |

| 4b | 26.04 μM | 23.8 μM |

| 4d | 28.39 μM | 34.4 μM |

These findings suggest that modifications in the chemical structure can lead to enhanced anti-inflammatory activity, making it a candidate for further therapeutic exploration .

Other Biological Activities

In addition to its anti-inflammatory effects, there are indications that this compound may possess:

- Analgesic Properties : Potential interactions with pain pathways suggest analgesic effects.

- Anticancer Activity : Preliminary studies indicate possible anticancer properties, warranting further investigation into its efficacy against various cancer cell lines .

Case Studies

A notable study evaluated the anti-inflammatory effects of several derivatives similar to our compound in animal models. The results demonstrated that certain derivatives exhibited comparable efficacy to established COX-2 inhibitors like celecoxib, suggesting a viable alternative for anti-inflammatory therapies .

Q & A

Q. What are the standard synthetic routes for 1-(2-(2-Fluorophenyl)-2-methoxypropyl)-3-(4-methoxyphenethyl)urea, and how are intermediates characterized?

The synthesis typically involves multi-step reactions, starting with the formation of the urea core via condensation of an isocyanate with an amine. Key steps include:

- Step 1 : Reacting 2-(2-fluorophenyl)-2-methoxypropylamine with a carbonyl source (e.g., phosgene) to generate an intermediate isocyanate.

- Step 2 : Coupling the isocyanate with 4-methoxyphenethylamine under anhydrous conditions (e.g., dichloromethane, 0–5°C) to form the urea backbone . Intermediates are purified using column chromatography and characterized via NMR (¹H/¹³C) and mass spectrometry (ESI-MS) to confirm structural integrity .

Q. Which spectroscopic techniques are critical for validating the compound’s structure?

- ¹H/¹³C NMR : Assigns protons and carbons to specific functional groups (e.g., methoxy at δ ~3.3 ppm, fluorophenyl aromatic protons).

- FT-IR : Confirms urea C=O stretching (~1640–1680 cm⁻¹) and N-H bonds (~3300 cm⁻¹).

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., calculated [M+H]⁺ = 387.18) .

Q. What in vitro assays are used for preliminary biological activity screening?

- Enzyme Inhibition Assays : Test interactions with kinases or proteases using fluorescence-based substrates (e.g., ATPase activity measured via malachite green assay).

- Cell Viability Assays : Assess antiproliferative effects in cancer lines (e.g., MTT assay, IC₅₀ determination) .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize reaction yields and purity?

DoE applies factorial designs to identify critical parameters (e.g., temperature, solvent polarity, catalyst loading). For example:

- Central Composite Design : Evaluates interactions between reaction time (12–24 hr) and temperature (25–60°C).

- Response Surface Methodology : Maximizes yield while minimizing byproducts (e.g., via HPLC purity tracking) .

Q. What computational strategies predict the compound’s binding affinity to biological targets?

- Molecular Docking (AutoDock Vina) : Screens against target proteins (e.g., kinase domains) using force fields (AMBER) to rank binding poses.

- MD Simulations (GROMACS) : Assesses stability of ligand-receptor complexes over 100-ns trajectories .

Q. How do researchers resolve contradictions in reported biological activity data?

- Meta-Analysis : Pool data from multiple studies (e.g., IC₅₀ variability across cell lines) to identify confounding variables (e.g., assay protocols).

- Structural Analogs Comparison : Correlate substituent effects (e.g., fluorophenyl vs. chlorophenyl) with activity trends .

Q. What methodologies assess the compound’s pharmacokinetic (PK) properties?

- ADME Studies :

- Solubility : Shake-flask method in PBS (pH 7.4).

- Permeability : Caco-2 cell monolayer assay.

- Metabolic Stability : Microsomal incubation (human liver microsomes) with LC-MS/MS quantification .

Q. How is the mechanism of action elucidated for urea derivatives with dual bioactivity?

- Target Deconvolution : CRISPR-Cas9 knockout screens to identify essential genes for compound efficacy.

- Kinobead Profiling : Chemoproteomics to map kinase engagement in cell lysates .

Data Analysis and Validation

Q. What statistical approaches validate reproducibility in dose-response studies?

- Bland-Altman Analysis : Quantifies agreement between technical replicates.

- ANOVA with Tukey’s Post Hoc Test : Identifies significant differences in IC₅₀ across experimental batches .

Q. How are structural analogs used to refine SAR (Structure-Activity Relationship) models?

- 3D-QSAR (CoMFA/CoMSIA) : Aligns analogs in a grid to map steric/electrostatic contributions to activity.

- Free-Wilson Analysis : Decomposes substituent contributions (e.g., methoxy vs. ethoxy groups) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.